

# Application Notes and Protocols for Tebipenem Pivoxil in Pediatric Infections

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Introduction and Background**

**Tebipenem pivoxil** is the first orally administered carbapenem antibiotic.[1][2] It is a prodrug that is converted to its active form, tebipenem, in the body.[1][3] This oral formulation provides a significant advantage, particularly in the pediatric population, by potentially reducing the need for intravenous administration and associated hospital stays.[3] In Japan, **tebipenem pivoxil** (marketed as Orapenem®) has been approved and is used for the treatment of pediatric infections such as pneumonia, otitis media, and sinusitis, especially those caused by drugresistant pathogens.[4][5][6] Its broad spectrum of activity covers key Gram-positive and Gramnegative bacteria, including strains that produce beta-lactamase enzymes, making it a valuable option in an era of growing antimicrobial resistance.[4][7][8]

### **Mechanism of Action**

**Tebipenem pivoxil**'s therapeutic effect is derived from its active moiety, tebipenem. The mechanism of action is consistent with other beta-lactam antibiotics, specifically carbapenems. [4]

 Prodrug Conversion: Tebipenem pivoxil is administered in its inactive oral form and is absorbed in the intestine. During absorption, it is hydrolyzed by esterases into the active metabolite, tebipenem.[3]

## Methodological & Application





- Inhibition of Cell Wall Synthesis: Tebipenem targets and binds to penicillin-binding proteins (PBPs), which are essential bacterial enzymes for the synthesis and cross-linking of peptidoglycan.[3][4] Peptidoglycan forms the structural backbone of the bacterial cell wall.
- Bactericidal Effect: By inhibiting PBP activity, tebipenem disrupts the integrity of the bacterial cell wall. This leads to the cessation of cell wall construction, resulting in cell lysis and bacterial death.[3][4]
- Beta-Lactamase Stability: A key feature of tebipenem, like other carbapenems, is its structural stability against hydrolysis by many beta-lactamase enzymes, which are a common mechanism of resistance in bacteria against other beta-lactam antibiotics.[3][4]





Click to download full resolution via product page

Caption: Mechanism of Action of Tebipenem Pivoxil.

### **Pharmacokinetic Profile**



The pharmacokinetics (PK) of tebipenem have been evaluated in the pediatric population. A population PK analysis was performed on data from Phase II and Phase III clinical trials involving 217 pediatric patients (ages 0.5-16 years) with otolaryngological infections or pneumonia.[9]

Table 1: Population Pharmacokinetic Parameters of Tebipenem in Pediatric Patients

| Parameter                                    | Description                                                                                                                                                      | Key Findings                                                                                              | Reference |
|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Model                                        | One-compartment<br>with first-order<br>absorption                                                                                                                | This model was found<br>to be the most<br>suitable for describing<br>tebipenem's PK in<br>children.       | [9]       |
| CL/F (Apparent<br>Clearance)                 | Volume of plasma<br>cleared of the drug<br>per unit time                                                                                                         | Weight-normalized creatinine clearance (Ccr) was the most significant covariate. CL/F increased with Ccr. | [9]       |
| Vd/F (Apparent<br>Volume of<br>Distribution) | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma | Age was the most significant covariate. Vd/F decreased with increasing age.                               | [9]       |
| Dosage Regimen                               | 4 or 6 mg/kg<br>administered twice<br>daily (b.i.d.)                                                                                                             | The analysis supported the validity of the recommended dosage regimens in the pediatric population.       | [9]       |



A separate pilot study in Bangladesh evaluated the pharmacokinetics in 15 children (ages 24-59 months) with shigellosis.[10]

Table 2: Pharmacokinetic Parameters in Pediatric Shigellosis Patients

| Parameter                                                     | Day 0   | Day 1        | Day 2   | Reference |
|---------------------------------------------------------------|---------|--------------|---------|-----------|
| Cmax (ng/mL)                                                  | 5053.3  | 2546.0       | 3759.2  | [10]      |
| AUC (ng·hr/mL)                                                | 8481.1  | Not Reported | 6101.8  | [10]      |
| Half-life (t½)                                                | ~1 hour | ~1 hour      | ~1 hour | [10]      |
| Data from a small cohort receiving 4 mg/kg three times daily. |         |              |         |           |

## **Clinical Efficacy and In Vitro Activity**

A large-scale postmarketing surveillance study in Japan evaluated the efficacy and safety of **tebipenem pivoxil** granules in 3,540 pediatric patients with pneumonia, otitis media, or sinusitis.[5]

Table 3: Clinical Efficacy in Common Pediatric Infections

| Infection Type | No. of Patients | Clinical Efficacy<br>Rate | Reference |
|----------------|-----------------|---------------------------|-----------|
| Pneumonia      | 434             | 95.6% (415/434)           | [5]       |
| Otitis Media   | 1,482           | 93.7% (1,389/1,482)       | [5]       |
| Sinusitis      | 704             | 93.6% (659/704)           | [5]       |
| Overall        | 2,769           | 94.0% (2,604/2,769)       | [5]       |

The bacteriological efficacy was also high against major causative pathogens in these pediatric infections.



Table 4: Bacteriological Eradication Rates for Key Pediatric Pathogens

| Pathogen                                  | No. of Strains | Eradication Rate | Reference |
|-------------------------------------------|----------------|------------------|-----------|
| Streptococcus pneumoniae                  | 142            | 94.4% (134/142)  | [5]       |
| Haemophilus<br>influenzae                 | 141            | 92.2% (130/141)  | [5]       |
| Moraxella<br>(Branhamella)<br>catarrhalis | 46             | 97.8% (45/46)    | [5]       |

Tebipenem demonstrates potent in vitro activity against a broad range of pathogens.

Table 5: In Vitro Activity (MIC90) of Tebipenem Pivoxil Against Various Bacteria

| Bacterial<br>Species      | Tebipenem<br>Pivoxil<br>MIC90<br>(µg/mL) | Meropenem<br>MIC90<br>(μg/mL) | Imipenem/C<br>ilastatin<br>MIC90<br>(µg/mL) | Ceftriaxone<br>MIC90<br>(µg/mL) | Reference |
|---------------------------|------------------------------------------|-------------------------------|---------------------------------------------|---------------------------------|-----------|
| MSSA                      | ≤0.125                                   | 0.25                          | 2                                           | 4                               | [11]      |
| MRSA                      | 16                                       | 32                            | 128                                         | >128                            | [11]      |
| Pyogenic streptococcus    | ≤0.125                                   | ≤0.125                        | 0.25                                        | 8                               | [11]      |
| Escherichia<br>coli       | 1                                        | 1                             | 1                                           | >128                            | [11]      |
| Klebsiella<br>pneumoniae  | 0.5                                      | 1                             | 4                                           | >128                            | [11]      |
| Haemophilus<br>influenzae | 0.25                                     | 0.5                           | 1                                           | 16                              | [11]      |

# **Safety and Tolerability**



The postmarketing surveillance study provided comprehensive safety data.[5]

Table 6: Incidence of Adverse Drug Reactions (ADRs) in Pediatric Patients (n=3,331)

| ADR Category                  | Incidence Rate          | Most Common<br>ADR            | Details                                                                                                                         | Reference |
|-------------------------------|-------------------------|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------|
| Overall ADRs                  | 9.97% (332<br>patients) | Gastrointestinal<br>Disorders | -                                                                                                                               | [5]       |
| Gastrointestinal<br>Disorders | 9.52% (317<br>patients) | Diarrhea                      | Diarrhea was reported in 313 patients; 94.9% of cases were resolved or remitted and were not considered clinically significant. | [5]       |

## **Experimental Protocols**

# Protocol: Population Pharmacokinetic Analysis in Pediatric Patients

This protocol is based on the methodology described for the population PK analysis of tebipenem in children with otolaryngological infections or pneumonia.[9]





Click to download full resolution via product page

**Caption:** Workflow for Population Pharmacokinetic (PK) Analysis.

Objective: To characterize the population pharmacokinetics of tebipenem in pediatric patients and identify significant covariates influencing its disposition.



#### Methodology:

- Patient Population:
  - Enroll pediatric patients (e.g., 0.5 to 16 years of age) diagnosed with otolaryngological infections or bacterial pneumonia.
  - Obtain informed consent from parents or legal guardians.
- Drug Administration and Sampling:
  - Administer tebipenem pivoxil granules orally at a dose of 4 or 6 mg/kg twice daily (b.i.d.).
     [9]
  - Collect sparse plasma samples at various time points post-administration across the patient population. A total of 395 plasma concentration points were used in the reference study.[9]
  - Record precise dosing and sampling times.
- Bioanalytical Method:
  - Measure plasma concentrations of the active moiety, tebipenem, using a validated analytical method (e.g., LC-MS/MS).
- Population PK Modeling:
  - Utilize a non-linear mixed-effects modeling approach (e.g., using NONMEM software).
  - Step 1: Structural Model Development: Test one- and two-compartment models with firstorder absorption to determine the best structural model for the data.[9]
  - Step 2: Statistical Model Development: Characterize inter-individual variability (IIV) using an exponential error model for PK parameters (e.g., CL/F, Vd/F). Characterize residual variability using a proportional or combined error model.
  - Step 3: Covariate Analysis: Systematically evaluate the influence of patient characteristics (covariates) such as age, body weight, and weight-normalized creatinine clearance (Ccr)



on the PK parameters.[9] Use a forward inclusion and backward elimination approach.

#### Model Validation:

- Perform goodness-of-fit assessments using diagnostic plots (e.g., observed vs. predicted concentrations).
- Conduct a visual predictive check (VPC) to compare simulated concentration-time profiles with observed data.
- Use bootstrapping to assess the stability and robustness of the final model parameter estimates.

#### • Simulation:

 Use the final validated model to simulate tebipenem exposure under the studied dosing regimens to confirm their appropriateness for achieving therapeutic targets.

# Protocol: Phase IIb Non-Inferiority Trial for Pediatric Shigellosis

This protocol is based on a randomized controlled trial designed to evaluate **tebipenem pivoxil** as an alternative to ceftriaxone for shigellosis in children.[12]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. GIDEON platform [app.gideononline.com]
- 2. Pediatric Infectious Disease [pidjournal.com]
- 3. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 4. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Spero Therapeutics Announces First Patient, First Visit for Phase 3 PIVOT-PO Trial Evaluating Tebipenem HBr in Complicated Urinary Tract Infections - BioSpace [biospace.com]
- 7. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of tebipenem pivoxil on the intestinal microbiota and on establishment of colonization with carbapenem-resistant Klebsiella pneumoniae in mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of tebipenem pivoxil (ME1211), a novel oral carbapenem antibiotic, in pediatric patients with otolaryngological infection or pneumonia PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tebipenem pivoxil as an alternative to ceftriaxone for clinically non-responding children with shigellosis: a randomised non-inferiority trial protocol PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Tebipenem Pivoxil in Pediatric Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682725#tebipenem-pivoxil-application-in-pediatric-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com